tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-5-4-8-15(17)9-6-12(16)7-10-15/h12H,4-11,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAOIMHSBDHLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Composition
The compound features a spiro[5.5]undecane core, integrating two fused cyclohexane rings sharing a single nitrogen atom. The tert-butyl carbamate (Boc) group protects the 1-aza nitrogen, while a primary amine resides at the 9-position. Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₂₈N₂O₂ | |
| Molecular weight | 268.39 g/mol | |
| XLogP3 | 2.2 | |
| Hydrogen bond donors | 1 | |
| SMILES | CC(C)(C)OC(=O)N1CCCCC12CCC(CC2)N |
Mechanistic Insights
Condensation Reaction Mechanism
The formation of Intermediate I proceeds via a Michael addition-aldol cascade :
-
Michael Addition : The enolate of methyl vinyl ketone attacks the aldehyde group of 4-formylpiperidine-1-Boc.
-
Aldol Cyclization : Intramolecular aldol condensation forms the spirocyclic framework, eliminating water.
Reductive Amination Mechanism
The ketone at C9 undergoes nucleophilic attack by ammonia, forming a hemiaminal intermediate. Reduction of the imine bond yields the primary amine while preserving the Boc group.
Analytical Validation
Spectroscopic Data
While specific NMR data for the target compound is unavailable, the patent reports ¹H NMR for a related intermediate (δ 7.48 ppm for the enamine proton), suggesting analogous characterization methods apply.
Purity and Yield Optimization
-
Column Chromatography : Employed with cyclohexane/ethyl acetate gradients (80:20 → 60:40) to isolate intermediates.
-
Crystallization : Hexane grinding produces white solids, indicating high crystallinity.
Challenges and Considerations
Functional Group Compatibility
The Boc group remains stable under basic (KOH) and reductive (NaBH₃CN) conditions, ensuring its retention throughout the synthesis.
Applications and Derivatives
The compound serves as a precursor for pharmaceuticals targeting hypertension and obesity. Its primary amine enables further derivatization, such as:
-
Amide Coupling : With carboxylic acids using EDC/HOBt.
-
Sulfonylation : Reaction with sulfonyl chlorides.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate has been studied for its potential as a pharmacological agent. Its structural properties allow it to serve as a scaffold for the development of new drugs targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of azaspiro compounds can exhibit anticancer properties. For instance, a study demonstrated that modifications of spiro compounds led to enhanced cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its potential role in modulating neurotransmitter systems is being explored, particularly in relation to neurodegenerative diseases.
Research Insight
In vitro studies have shown that spiro compounds can influence receptor activity, which may lead to therapeutic effects in conditions like Alzheimer's disease . The unique structure of this compound could be pivotal in developing novel treatments.
Synthetic Chemistry
The synthesis of this compound serves as a valuable method for creating other complex molecules in organic chemistry. Its synthesis often involves multi-step reactions that are of interest for educational purposes and practical applications in chemical manufacturing.
Synthesis Overview
The compound can be synthesized through various methods, including:
- Cyclization Reactions : Utilizing amines and carboxylic acids to form the azaspiro framework.
- Functional Group Modifications : Allowing for the introduction of various substituents that can enhance biological activity.
Material Science
Beyond biological applications, the compound's unique properties may also be exploited in material science, particularly in creating polymers or coatings with specific functionalities.
Potential Applications
Research into the polymerization of azaspiro compounds has shown promise for developing materials with enhanced mechanical properties or bioactivity . This opens avenues for applications in biomedical devices or drug delivery systems.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate with structurally related azaspiro compounds:
Key Findings
Reactivity and Functionalization: The 9-amino derivative exhibits nucleophilic reactivity at the amino group, enabling coupling reactions (e.g., amide bond formation) that are critical in peptide mimetics . In contrast, 9-oxo analogs (e.g., CAS 873924-08-4) are electrophilic at the ketone position, facilitating Grignard or hydride reductions .
Solubility and Stability: Compounds with hydroxymethyl or amino groups (e.g., ) show enhanced aqueous solubility compared to purely hydrocarbon analogs (e.g., tert-butyl 4-methyl-1-azaspiro derivatives ). The Boc group universally improves stability during storage and synthesis across all analogs .
Synthetic Accessibility :
- Yields for spirocyclic tert-butyl carbamates vary significantly:
- 30–66% for tert-butyl 9-phenyl-1-azaspiro derivatives via FCC purification .
- ≥95% purity for commercial 9-amino and 9-oxo derivatives, reflecting optimized industrial processes .
Biological Activity: Triaza derivatives (e.g., CID 82379324) demonstrate higher metal-binding affinity due to multiple nitrogen atoms, making them suitable for catalytic applications . The 9-amino compound’s rigidity and hydrogen-bonding capability enhance its utility in targeting enzyme active sites .
Biological Activity
tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1272758-41-4
- Molecular Formula : C15H28N2O2
- Molecular Weight : 268.3950 g/mol
- Purity : ≥ 95%
Research indicates that compounds similar to tert-butyl 9-amino-1-azaspiro[5.5]undecane derivatives can act as ligands for various receptors, particularly the GABA_A receptor family. These receptors are crucial in mediating neurotransmission and have implications in anxiety, depression, and other neurological disorders.
GABA_A Receptor Interaction
The interaction with GABA_A receptors suggests that this compound may exhibit anxiolytic or sedative properties. Studies have shown that modifications in the spirocyclic structure can influence binding affinity and efficacy at these receptors, potentially leading to therapeutic applications in treating anxiety or sleep disorders .
In Vitro Studies
In vitro assays have demonstrated that this compound can enhance GABAergic signaling. A notable study measured the binding affinities of various derivatives at GABA_A receptors using radiolabeled muscimol competition binding assays, revealing that certain structural modifications significantly increase receptor affinity .
In Vivo Studies
In vivo studies involving animal models have indicated that administration of this compound can lead to observable behavioral changes consistent with anxiolytic effects. For instance, murine models treated with the compound showed reduced anxiety-like behaviors in elevated plus-maze tests, suggesting a potential for clinical application in anxiety disorders .
Case Studies
Pharmacological Implications
The biological activity of this compound opens avenues for its use as a pharmacological agent. Its ability to modulate GABA_A receptor activity positions it as a candidate for further development into anxiolytic or sedative medications.
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and spirocyclic integrity .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., C₁₆H₃₀N₂O₂, ~282.42 g/mol) .
- X-ray crystallography : SHELX programs resolve complex spirocyclic conformations and hydrogen-bonding networks, though disorder in flexible rings may require refinement .
How can the reactivity of the amino group be leveraged for functionalization?
Advanced
The primary amine undergoes:
- Acylation : Reacting with acyl chlorides in dichloromethane (DCM) at 0°C yields amide derivatives .
- Nucleophilic substitution : Alkylation with iodomethane in basic conditions introduces methyl groups, modifying bioactivity .
- Schiff base formation : Condensation with aldehydes generates imine intermediates for metal coordination studies .
What biological targets are associated with this compound, and how are interactions quantified?
Q. Advanced
- Enzyme inhibition : Kinetic assays (e.g., IC₅₀) measure inhibition of proteases or kinases, with binding affinity validated via surface plasmon resonance (SPR) .
- Cellular assays : Dose-response curves in cancer cell lines (e.g., IC₅₀ ~10–50 µM) assess cytotoxicity .
- Structural analogs : Derivatives with modified substituents (e.g., tert-butyl 4-hydroxy-1-oxa-9-azaspiro) show enhanced activity, suggesting SAR dependencies .
How can contradictory reports on bioactivity be resolved?
Q. Advanced
- Orthogonal assays : Validate conflicting cytotoxicity data using apoptosis markers (e.g., Annexin V) alongside metabolic assays (MTT) .
- Solubility controls : Poor aqueous solubility may artifactually reduce activity; use DMSO concentrations <1% or micellar formulations .
- Batch variability : LC-MS purity checks (>98%) and counterion analysis (e.g., hydrochloride salts) ensure consistency .
How does this compound compare structurally and functionally to related spirocyclic amines?
Q. Advanced
What challenges arise in crystallographic analysis of this spirocyclic compound?
Q. Advanced
- Conformational flexibility : Dynamic spiro rings cause crystallographic disorder; refine using SHELXL’s PART and SIMU instructions .
- Hydrogen bonding : Ambiguities in amine proton positions require neutron diffraction or low-temperature (100 K) data collection .
- Twinned crystals : SHELXD’s twin law detection improves structure solution for non-merohedral twinning .
How can synthetic methodologies be optimized for enantioselective synthesis?
Q. Advanced
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of precursor ketones (ee >90%) .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates .
- Continuous flow : Microreactors with immobilized catalysts enhance enantiomeric excess (ee) and throughput .
What storage conditions prevent degradation, and how is stability monitored?
Q. Basic
- Temperature : Store at -20°C in sealed vials under inert gas (N₂/Ar); avoid freeze-thaw cycles .
- Analytical monitoring : Track degradation via HPLC (C18 columns, acetonitrile/water gradient) and quantify impurities monthly .
How can computational modeling predict interactions with biological targets?
Q. Advanced
- Docking studies : Use InChI-derived 3D structures (e.g., PubChem CID 102234-76-4) in AutoDock Vina to map binding poses .
- MD simulations : AMBER force fields assess conformational stability in lipid bilayers or protein pockets .
- QSAR models : Correlate substituent electronegativity with bioactivity (e.g., pIC₅₀ vs. Hammett σ constants) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
